N-(3,4-diethoxyphenethyl)-2-(1-ethyl-3-methyl-5,7-dioxo-6-phenethyl-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)acetamide
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Overview
Description
N-(3,4-diethoxyphenethyl)-2-(1-ethyl-3-methyl-5,7-dioxo-6-phenethyl-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines a pyrazolo[4,3-d]pyrimidine core with phenethyl and acetamide groups, making it an interesting subject for research in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-diethoxyphenethyl)-2-(1-ethyl-3-methyl-5,7-dioxo-6-phenethyl-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)acetamide typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the pyrazolo[4,3-d]pyrimidine core: This can be achieved through the cyclization of appropriate hydrazine and pyrimidine derivatives under acidic or basic conditions.
Introduction of the phenethyl group: This step involves the alkylation of the pyrazolo[4,3-d]pyrimidine core with a phenethyl halide in the presence of a base such as potassium carbonate.
Attachment of the acetamide group: This can be done by reacting the intermediate with acetic anhydride or acetyl chloride in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-(3,4-diethoxyphenethyl)-2-(1-ethyl-3-methyl-5,7-dioxo-6-phenethyl-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of specific functional groups.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific substituents on the aromatic ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Nucleophiles such as sodium methoxide or sodium ethoxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of cancer and other diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(3,4-diethoxyphenethyl)-2-(1-ethyl-3-methyl-5,7-dioxo-6-phenethyl-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity. For example, it may inhibit specific kinases involved in cell signaling pathways, leading to the suppression of cancer cell growth .
Comparison with Similar Compounds
Similar Compounds
- N-(3,4-dimethoxyphenethyl)-2-(1-ethyl-3-methyl-5,7-dioxo-6-phenethyl-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)acetamide
- N-(3,4-dihydroxyphenethyl)-2-(1-ethyl-3-methyl-5,7-dioxo-6-phenethyl-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)acetamide
Uniqueness
N-(3,4-diethoxyphenethyl)-2-(1-ethyl-3-methyl-5,7-dioxo-6-phenethyl-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)acetamide is unique due to the presence of diethoxy groups on the phenethyl moiety, which may enhance its solubility and bioavailability compared to similar compounds. Additionally, the specific arrangement of functional groups in this compound may confer distinct biological activities and therapeutic potential.
Properties
Molecular Formula |
C30H37N5O5 |
---|---|
Molecular Weight |
547.6 g/mol |
IUPAC Name |
N-[2-(3,4-diethoxyphenyl)ethyl]-2-[1-ethyl-3-methyl-5,7-dioxo-6-(2-phenylethyl)pyrazolo[4,3-d]pyrimidin-4-yl]acetamide |
InChI |
InChI=1S/C30H37N5O5/c1-5-35-28-27(21(4)32-35)34(30(38)33(29(28)37)18-16-22-11-9-8-10-12-22)20-26(36)31-17-15-23-13-14-24(39-6-2)25(19-23)40-7-3/h8-14,19H,5-7,15-18,20H2,1-4H3,(H,31,36) |
InChI Key |
OQMBAEOUOABSSD-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C2=C(C(=N1)C)N(C(=O)N(C2=O)CCC3=CC=CC=C3)CC(=O)NCCC4=CC(=C(C=C4)OCC)OCC |
Origin of Product |
United States |
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